Cas no 1006495-69-7 (1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride)
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
- (1-butyl-3-methylpyrazol-4-yl)chlorosulfone
- AG-A-19314
- CTK6E2555
- MolPort-000-137-262
- SBB018252
- STK350162
- AKOS B024555
- ART-CHEM-BB B024555
- BBL040318
- AS-47319
- AKOS000302139
- 1-butyl-3-methyl-pyrazole-4-sulfonyl chloride
- 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, AldrichCPR
- EN300-230244
- F13245
- 1-butyl-3-methylpyrazole-4-sulfonyl chloride
- CS-0215264
- 1006495-69-7
- DB-363495
- MFCD06805442
- DTXSID70599118
-
- MDL: MFCD06805442
- Inchi: 1S/C8H13ClN2O2S/c1-3-4-5-11-6-8(7(2)10-11)14(9,12)13/h6H,3-5H2,1-2H3
- InChI Key: WVUBGXKRBPBSJF-UHFFFAOYSA-N
- SMILES: ClS(C1C(C)=NN(C=1)CCCC)(=O)=O
Computed Properties
- Exact Mass: 236.0386265g/mol
- Monoisotopic Mass: 236.0386265g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 60.3Ų
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB490407-250 mg |
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride |
1006495-69-7 | 250MG |
€198.50 | 2022-03-24 | ||
| abcr | AB490407-500 mg |
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride |
1006495-69-7 | 500MG |
€264.80 | 2022-03-24 | ||
| abcr | AB490407-1 g |
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride |
1006495-69-7 | 1g |
€309.00 | 2022-03-24 | ||
| abcr | AB490407-5 g |
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride |
1006495-69-7 | 5g |
€752.70 | 2022-03-24 | ||
| TRC | B423423-25mg |
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride |
1006495-69-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423423-50mg |
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride |
1006495-69-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B423423-250mg |
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride |
1006495-69-7 | 250mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285934-250mg |
1-Butyl-3-methyl-1h-pyrazole-4-sulfonyl chloride |
1006495-69-7 | 97% | 250mg |
¥2116 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285934-1g |
1-Butyl-3-methyl-1h-pyrazole-4-sulfonyl chloride |
1006495-69-7 | 97% | 1g |
¥5342 | 2023-04-17 | |
| Enamine | EN300-230244-0.05g |
1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride |
1006495-69-7 | 95% | 0.05g |
$86.0 | 2024-06-20 |
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Suppliers
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
Professional Introduction to 1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1006495-69-7)
1-Butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, identified by the CAS number 1006495-69-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and utility in drug development. The presence of a sulfonyl chloride group in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal chemistry applications.
The molecular structure of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride consists of a pyrazole ring substituted with a butyl group at the 1-position, a methyl group at the 3-position, and a sulfonyl chloride moiety at the 4-position. This specific arrangement imparts unique chemical properties that make it particularly useful in various synthetic transformations. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the introduction of amine, alcohol, or other functional groups, thereby enabling the synthesis of more complex molecules.
In recent years, there has been growing interest in 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride due to its potential applications in the development of novel therapeutic agents. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfonyl chloride functionality further extends its utility by allowing for facile modifications that can enhance drug-like properties such as solubility and bioavailability.
One of the most compelling aspects of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is its role as a key intermediate in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of compounds that have been widely used in medicine due to their effectiveness against various pathogens and inflammatory conditions. The ability to introduce a sulfonyl group into a molecule via 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride provides chemists with a powerful tool for designing new sulfonamide derivatives with improved pharmacological profiles.
Recent studies have highlighted the importance of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in the development of targeted therapies. For instance, researchers have explored its use in synthesizing small molecule inhibitors that interact with specific biological targets involved in diseases such as cancer and autoimmune disorders. The reactivity of the sulfonyl chloride group allows for the formation of covalent bonds with biomolecules, which can be exploited to develop highly specific probes for diagnostic and therapeutic purposes.
The synthesis of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation followed by sulfonylation, where the pyrazole ring is first functionalized at the desired position before introducing the sulfonyl chloride group. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic pathways, reducing waste and improving overall sustainability.
The applications of 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. In agrochemistry, pyrazole derivatives have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. The reactivity provided by the sulfonyl chloride group allows for further derivatization to create compounds with enhanced efficacy against pests and diseases.
In materials science, 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential use in creating novel polymers and coatings. The ability to incorporate sulfonamide functionalities into polymer backbones can impart desirable properties such as water solubility or biodegradability. These materials are particularly relevant in developing sustainable solutions for packaging, textiles, and biomedical implants.
The future prospects for 1-butyl-3-methyl-1H-pyrazole-4-sulfonyl chloride are promising, with ongoing research focusing on expanding its applications and understanding its mechanistic details. As computational chemistry tools become more sophisticated, virtual screening methods are being employed to identify new derivatives with enhanced biological activity. Additionally, green chemistry principles are guiding efforts to develop more sustainable synthetic routes that minimize environmental impact.
In conclusion, 1-butyl - 3 - methyl - 1 H - pyrazole - 4 - sulfonyl chloride (CAS No .1006495 - 69 - 7) is a versatile compound with significant potential across multiple scientific disciplines . Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules , while its reactivity allows for further functionalization to tailor properties according to specific needs . As research continues , we can expect even broader applications for this compound , contributing to advancements in medicine , agriculture , and materials science .
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